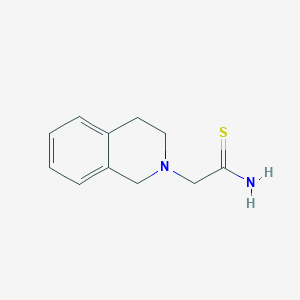
2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)ethanethioamide is a compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are an important structural motif found in various natural products and therapeutic lead compounds.
Vorbereitungsmethoden
The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)ethanethioamide can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde are reacted in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The ethanethioamide group can then be introduced through subsequent reactions involving thioamide formation.
Industrial production methods often involve the use of multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield. These methods are considered environmentally friendly and sustainable .
Analyse Chemischer Reaktionen
2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)ethanethioamide undergoes various types of chemical reactions, including:
Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)ethanethioamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit neuroinflammatory processes, and protect neurons from oxidative stress . These effects are mediated through its binding to receptors and enzymes involved in these pathways .
Vergleich Mit ähnlichen Verbindungen
2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)ethanethioamide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which serves as a core structure for various derivatives.
N-Benzyl-1,2,3,4-Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
C(1)-Substituted Tetrahydroisoquinolines: These derivatives exhibit diverse biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanethioamide group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H14N2S |
|---|---|
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanethioamide |
InChI |
InChI=1S/C11H14N2S/c12-11(14)8-13-6-5-9-3-1-2-4-10(9)7-13/h1-4H,5-8H2,(H2,12,14) |
InChI-Schlüssel |
QILQQNUKEXBSKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)CC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


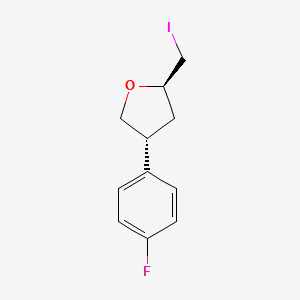

![1-Oxaspiro[5.5]undecan-7-one](/img/structure/B13195286.png)
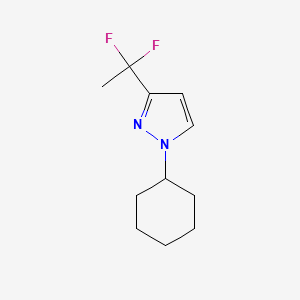
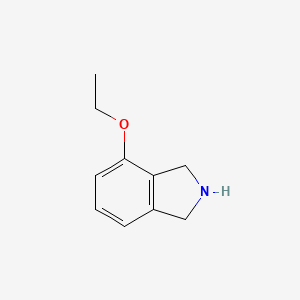
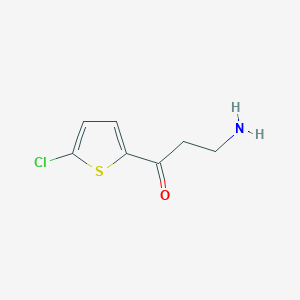

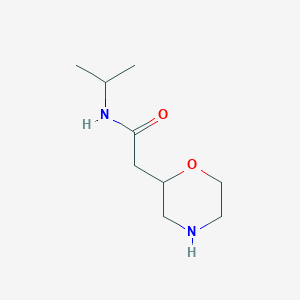
![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)
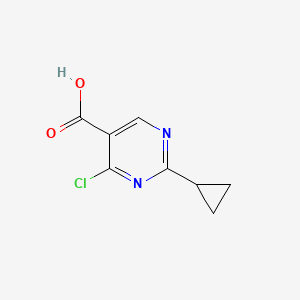
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13195344.png)
![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13195348.png)
![3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL](/img/structure/B13195355.png)
![2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13195366.png)
